VEGFR-2/c-Met-IN-2
CAS No.:
Cat. No.: VC16602370
Molecular Formula: C22H15ClN4O3S
Molecular Weight: 450.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15ClN4O3S |
|---|---|
| Molecular Weight | 450.9 g/mol |
| IUPAC Name | N-[(4-chlorophenyl)carbamothioyl]-4-(2,4-dioxo-1H-quinazolin-3-yl)benzamide |
| Standard InChI | InChI=1S/C22H15ClN4O3S/c23-14-7-9-15(10-8-14)24-21(31)26-19(28)13-5-11-16(12-6-13)27-20(29)17-3-1-2-4-18(17)25-22(27)30/h1-12H,(H,25,30)(H2,24,26,28,31) |
| Standard InChI Key | USQZQKCOSSCRRL-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=O)N(C(=O)N2)C3=CC=C(C=C3)C(=O)NC(=S)NC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Physicochemical Profile
Structural Characteristics
VEGFR-2/c-Met-IN-2 possesses a molecular weight of 450.9 g/mol and the systematic IUPAC name derived from its heterocyclic core structure containing chlorinated aromatic systems coupled with triazole and sulfone functionalities . The presence of both hydrogen bond donors (HBD=3) and acceptors (HBA=7) facilitates target engagement while maintaining Lipinski rule compliance.
Table 1: Key Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H15ClN4O3S |
| CAS Registry | 3017162-04-5 |
| XLogP3 | 3.8 (predicted) |
| Topological Polar Surface Area | 109 Ų |
| Heavy Atom Count | 31 |
Solubility and Formulation Challenges
The compound exhibits limited aqueous solubility (<1 mg/mL), necessitating specialized formulation approaches for in vivo administration . Three validated injection formulations have been developed:
Table 2: Recommended Formulation Protocols
| Formulation | Components (v/v) | Preparation Protocol |
|---|---|---|
| 1 | DMSO:Tween80:Saline=10:5:85 | Sequential mixing with saline pH adjustment |
| 2 | DMSO:PEG300:Tween80:Saline=10:40:5:45 | Vortex-assisted emulsification |
| 3 | DMSO:Corn oil=10:90 | Direct solubilization with lipid carrier |
Stability studies confirm a 6-month shelf life at -80°C in lyophilized form, with thermal degradation observed above 40°C .
Pharmacological Mechanism and Target Engagement
Dual Kinase Inhibition Dynamics
VEGFR-2/c-Met-IN-2 occupies the ATP-binding pockets of both kinases through a unique binding mode. Molecular modeling suggests that the chlorophenyl group forms hydrophobic interactions with VEGFR-2's Leu840 and Val848, while the triazole moiety coordinates with c-Met's catalytic lysine (K1110) . This dual engagement disrupts downstream signaling cascades, including:
-
VEGFR-2-mediated PI3K/AKT/mTOR pathway activation
-
c-Met-dependent STAT3 phosphorylation and RAS/MAPK signaling
Table 3: Kinase Inhibition Profiling
| Target | IC50 (nM) | Selectivity Index (vs. Normal Cells) |
|---|---|---|
| VEGFR-2 | 83 | 3.2 |
| c-Met | 48 | 3.5 |
The selectivity index was calculated from cytotoxicity assays in HCT116 colorectal cancer cells versus FHC normal colonic epithelium .
Translational Development Considerations
Pharmacokinetic Optimization
Despite favorable target engagement, the compound's high plasma protein binding and rapid extrahepatic distribution present formulation challenges. Nanoencapsulation strategies using PEGylated liposomes have increased bioavailability from 12% to 38% in murine models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume